molecular formula C9H8N3O5S2- B040841 Nip-taurine CAS No. 112727-00-1

Nip-taurine

Cat. No.: B040841
CAS No.: 112727-00-1
M. Wt: 261.26 g/mol
InChI Key: QTTQPIUFBMYSKX-UHFFFAOYSA-M
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Description

2-(4-Amino-2-nitroanilino)ethanesulfonic acid is a chemical compound with the molecular formula C8H10N2O5S. It is known for its unique structure, which includes an amino group, a nitro group, and an ethanesulfonic acid group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2-nitroanilino)ethanesulfonic acid typically involves the nitration of 4-aminoaniline followed by sulfonation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of 2-(4-Amino-2-nitroanilino)ethanesulfonic acid is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-2-nitroanilino)ethanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted ethanesulfonic acid compounds.

Scientific Research Applications

2-(4-Amino-2-nitroanilino)ethanesulfonic acid is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: The compound is employed in biochemical assays and as a marker in various biological studies.

    Industry: The compound is used in the manufacturing of specialty chemicals and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Amino-2-nitroanilino)ethanesulfonic acid involves its interaction with specific molecular targets. The amino and nitro groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The sulfonic acid group enhances its solubility and facilitates its use in aqueous environments.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-nitroaniline: Similar structure but lacks the ethanesulfonic acid group.

    2-Nitroaniline: Contains a nitro group but lacks the amino and ethanesulfonic acid groups.

    4-Aminobenzenesulfonic acid: Contains an amino group and a sulfonic acid group but lacks the nitro group.

Uniqueness

2-(4-Amino-2-nitroanilino)ethanesulfonic acid is unique due to the presence of all three functional groups (amino, nitro, and ethanesulfonic acid) in its structure. This combination of functional groups imparts distinctive chemical properties, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

2-(4-amino-2-nitroanilino)ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O5S/c9-6-1-2-7(8(5-6)11(12)13)10-3-4-17(14,15)16/h1-2,5,10H,3-4,9H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJZSNHGFVTSEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)[N+](=O)[O-])NCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60920876
Record name 2-(4-Amino-2-nitroanilino)ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60920876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112727-00-1
Record name N-(4-Isothiocyano-2-nitrophenyl)-2-aminoethanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112727001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Amino-2-nitroanilino)ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60920876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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